molecular formula C19H20N2S B2394681 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole CAS No. 1207057-01-9

2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole

Cat. No.: B2394681
CAS No.: 1207057-01-9
M. Wt: 308.44
InChI Key: XVNWCXZRZWBIMO-UHFFFAOYSA-N
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Description

This compound is an imidazole derivative, which is a type of organic compound with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The “2-(isopropylthio)” suggests the presence of an isopropylthio group attached to the second carbon of the imidazole ring, and the “5-phenyl” indicates a phenyl group attached to the fifth carbon. The “1-(o-tolyl)” suggests an o-tolyl group (a methyl group attached to a phenyl group) attached to the first carbon of the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring provides a planar, aromatic core, while the attached groups contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

Imidazole derivatives can participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions . The specific reactions that this compound might undergo would depend on the nature of the attached groups and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic imidazole ring might contribute to its stability and solubility . The attached groups could also influence properties such as boiling point, melting point, and reactivity .

Scientific Research Applications

2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole has shown promising applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been reported to exhibit antibacterial activity against various strains of bacteria.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole is not fully understood. However, studies have suggested that the compound exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. It has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression. Additionally, the compound has been found to activate the p53 tumor suppressor pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and suppressing anti-apoptotic proteins. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, this compound has been reported to exhibit antibacterial activity by inhibiting the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole in lab experiments is its potent anti-cancer and anti-inflammatory properties. The compound has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the research and development of 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole. One of the potential applications is in the development of anti-cancer drugs. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, the compound has potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine the optimal dosage and administration route for these applications. Furthermore, the antibacterial activity of this compound can be explored for the development of new antibiotics.

Synthesis Methods

The synthesis of 2-(isopropylthio)-5-phenyl-1-(o-tolyl)-1H-imidazole can be achieved through various methods. One of the commonly used methods is the condensation of 2-mercaptoacetophenone with o-toluidine in the presence of an acid catalyst. The resulting intermediate is then reacted with isopropyl iodide to obtain the final product. Another method involves the reaction of 2-phenylimidazole with isopropylthiol in the presence of a base catalyst.

Properties

IUPAC Name

1-(2-methylphenyl)-5-phenyl-2-propan-2-ylsulfanylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-14(2)22-19-20-13-18(16-10-5-4-6-11-16)21(19)17-12-8-7-9-15(17)3/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNWCXZRZWBIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SC(C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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